In-depth Technical Guide: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS Number: 70128-28-8)
In-depth Technical Guide: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS Number: 70128-28-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a protected carbohydrate derivative with significant potential as a versatile building block in synthetic organic chemistry, particularly in the field of glycobiology and drug discovery. Its unique structural features, including the anhydro bridge, isopropylidene protection of the 1 and 3 hydroxyl groups, and the acetylated 4-hydroxyl group, make it a valuable intermediate for the synthesis of more complex molecules, including modified nucleosides and other carbohydrate-based therapeutics. This document provides a comprehensive overview of the available technical data, including its properties and a proposed synthetic pathway, to support its application in research and development.
Chemical Properties and Data
Comprehensive physicochemical and spectral data are crucial for the application of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol in a research setting. The following tables summarize the key quantitative data available for this compound.
| Identifier | Value |
| CAS Number | 70128-28-8 |
| Molecular Formula | C₁₁H₁₈O₆ |
| Molecular Weight | 246.26 g/mol |
| Physical Form | Solid |
| Storage Temperature | 4°C |
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted values based on similar structures. Not experimentally confirmed in available literature. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted values based on similar structures. Not experimentally confirmed in available literature. |
| Mass Spectrometry (MS) | Specific data not available in the public domain. |
| Infrared (IR) | Specific data not available in the public domain. |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The synthesis would likely commence from a readily available starting material such as D-glucitol. The key transformations would involve selective protection of hydroxyl groups, formation of the anhydro bridge, and finally, acetylation.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Steps (Hypothetical)
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Selective Protection: D-glucitol is reacted with an isopropylidene protecting agent, such as 2,2-dimethoxypropane or acetone with a catalytic amount of acid, to selectively protect the 1,3 and potentially other hydroxyl groups. Chromatographic purification would be necessary to isolate the desired 1,3-O-isopropylidene-D-glucitol intermediate.
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Anhydro Bridge Formation: The partially protected glucitol is then subjected to conditions that promote intramolecular cyclization to form the 2,5-anhydro bridge. This could involve activation of the 5-hydroxyl group as a leaving group (e.g., tosylation) followed by intramolecular nucleophilic attack by the 2-hydroxyl group under basic conditions.
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Selective Deprotection (if necessary): If other hydroxyl groups were protected during the initial step, a selective deprotection would be required to free the 4- and 6-hydroxyl groups.
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Acetylation: The resulting diol is then acetylated, for instance, using acetic anhydride in pyridine, to introduce the acetyl group at the 4-position. The regioselectivity of this step would be crucial and might require optimization of reaction conditions.
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Purification: The final product would be purified using standard techniques such as column chromatography to yield 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol.
Applications in Drug Development and Research
Protected carbohydrate scaffolds like 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol are valuable precursors in the synthesis of biologically active molecules. The strategic placement of protecting groups allows for selective modification at other positions of the glucitol backbone.
Role as a Synthetic Intermediate
The primary application of this compound is as a chiral building block. The free 6-hydroxyl group provides a handle for further chemical transformations, such as chain extension, introduction of different functional groups, or conjugation to other molecules.
